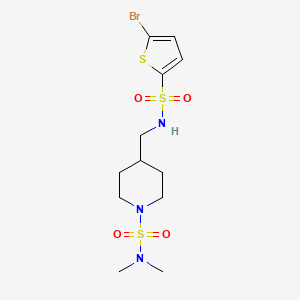
4-((5-bromothiophene-2-sulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((5-bromothiophene-2-sulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a complex organic compound that features a piperidine ring substituted with a sulfonamide group and a bromothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-bromothiophene-2-sulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide typically involves multiple steps:
-
Formation of the Bromothiophene Intermediate: : The initial step involves the bromination of thiophene to produce 5-bromothiophene. This can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.
-
Sulfonation: : The bromothiophene is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.
-
Piperidine Derivative Formation: : Separately, N,N-dimethylpiperidine is prepared through the methylation of piperidine using methyl iodide.
-
Coupling Reaction: : The final step involves coupling the sulfonated bromothiophene with the N,N-dimethylpiperidine derivative under basic conditions, typically using a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions:
-
Oxidation and Reduction: : The sulfonamide group can participate in redox reactions, although these are less common.
-
Coupling Reactions: : The compound can engage in coupling reactions with other aromatic compounds, facilitated by palladium-catalyzed cross-coupling techniques.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like triethylamine.
Major Products
Substitution Products: Depending on the nucleophile, products can include various substituted thiophenes.
Oxidation Products: Sulfonic acids or sulfoxides.
Coupling Products: Biaryl compounds or other complex aromatic systems.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In medicinal chemistry, 4-((5-bromothiophene-2-sulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is investigated for its potential as a pharmacophore. Its sulfonamide group is known for its bioactivity, making it a candidate for drug development, particularly in targeting enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific electronic properties, due to the presence of the bromothiophene moiety.
Mechanism of Action
The mechanism of action for this compound in biological systems typically involves the interaction of the sulfonamide group with specific enzymes or receptors. The sulfonamide moiety can mimic the structure of natural substrates, allowing it to inhibit enzyme activity or modulate receptor function. The bromothiophene group may enhance binding affinity through hydrophobic interactions or π-π stacking with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
- 4-((5-chlorothiophene-2-sulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide
- 4-((5-fluorothiophene-2-sulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide
- 4-((5-iodothiophene-2-sulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide
Uniqueness
Compared to its analogs, 4-((5-bromothiophene-2-sulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it a valuable tool in both synthetic chemistry and drug design.
Properties
IUPAC Name |
4-[[(5-bromothiophen-2-yl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrN3O4S3/c1-15(2)23(19,20)16-7-5-10(6-8-16)9-14-22(17,18)12-4-3-11(13)21-12/h3-4,10,14H,5-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDNMCZBBGIIPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrN3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














